

Structure-Activity Relationship of N,N-Dimethyl-indolin-2-carboxamide Derivatives

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Compound of Interest

Compound Name: *N,N-Dimethyl-indolin-2-carboxamide HCl*

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Primary Focus: Nociceptin/Orphanin FQ (NOP) Receptor Antagonists & Peptidomimetic Scaffolds[1][2]

Executive Summary

The N,N-Dimethyl-indolin-2-carboxamide scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its aromatic counterpart (indole-2-carboxamide). Its primary therapeutic value lies in its ability to function as a constrained amino acid mimetic, particularly in the development of non-peptide G-protein coupled receptor (GPCR) modulators.

This guide focuses on the critical Structure-Activity Relationship (SAR) data established by Hayashi et al., who identified this scaffold as a potent anchor for Nociceptin/Orphanin FQ (NOP) receptor antagonists.[1] Unlike the planar indole nucleus, the indoline (2,3-dihydroindole) core offers a "puckered" 3D geometry that enhances solubility and provides unique vector orientation for substituents.

Key Performance Metrics:

- Primary Target: Human NOP Receptor (hNOP).^{[1][3]}
- Mechanism: Competitive Antagonism.
- Potency Range: Sub-nanomolar (nM) for optimized derivatives.
- Selectivity: >100-fold over classical opioid receptors ().

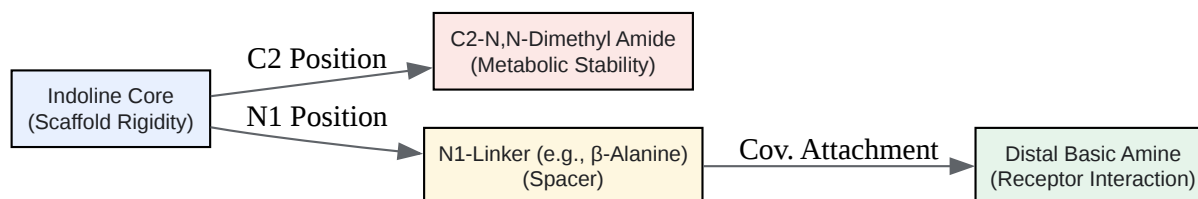
Molecular Architecture & Design Logic

The design of N,N-Dimethyl-indolin-2-carboxamide derivatives relies on three distinct pharmacophoric regions. Understanding the causality behind these regions is essential for optimizing potency.

Region	Component	Function & Design Logic
Core (A)	Indoline (2,3-dihydroindole)	<p>Conformational Constraint: Unlike the flat indole, the indoline ring is non-planar. This reduces</p> <p>-stacking aggregation and mimics the proline turn in peptide chains, positioning the C2 and N1 substituents in a specific spatial vector.</p>
Anchor (B)	C2-Carboxamide ()	<p>Metabolic Shield & H-Bonding: The tertiary amide (N,N-dimethyl) prevents proteolytic cleavage common to secondary amides. It also eliminates the H-bond donor capability, forcing the molecule to rely on the carbonyl oxygen for H-bond acceptance, which is critical for the hydrophobic pocket of the NOP receptor.</p>
Tail (C)	N1-Linker-Warhead	<p>Interaction Driver: The nitrogen at position 1 serves as the attachment point for the "address" domain—typically a</p> <p>-alanine linker connecting to a basic amine (e.g., piperidine) that interacts with the conserved aspartate residue in the GPCR binding pocket.</p>

Diagram: Pharmacophore Visualization

The following diagram illustrates the logical connectivity and functional role of each segment in the scaffold.



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Caption: Modular breakdown of the N,N-Dimethyl-indolin-2-carboxamide scaffold.

Comparative SAR Analysis

The following analysis synthesizes data from Hayashi et al. and related indoline studies, comparing the N,N-dimethyl derivative against key alternatives.

The "Amide Switch": Tertiary vs. Secondary Amides

A critical SAR finding is the impact of the amide substitution on NOP receptor affinity.

Derivative (C2-Substituent)	(hNOP) [nM]	Interpretation of Activity
(N,N-Dimethyl)	0.5 - 2.0	Optimal. The bulkier dimethyl group fills a hydrophobic sub-pocket and prevents H-bond donor clashes.
(N-Methyl)	> 50	Reduced. The presence of the amide proton (H-bond donor) is unfavorable in this specific binding mode.
(Primary)	> 200	Poor. High polarity and lack of hydrophobic bulk lead to loss of affinity.
(Ester)	Inactive	Loss of Function. Esters are rapidly hydrolyzed and lack the dipole moment required for the receptor interaction.

“

Expert Insight: The superiority of the N,N-dimethyl group is specific to the NOP receptor antagonist series. In other contexts, such as Trypanosoma brucei inhibitors, the trend is reversed (

), indicating that the target pocket in the parasite requires a hydrogen bond donor.

The Core Comparison: Indoline vs. Indole

Why use the reduced indoline instead of the aromatic indole?

- Chirality: Indoline-2-carboxamide possesses a chiral center at C2. The (S)-enantiomer is typically the bioactive form, mimicking natural L-amino acids. Indoles are achiral at this position.

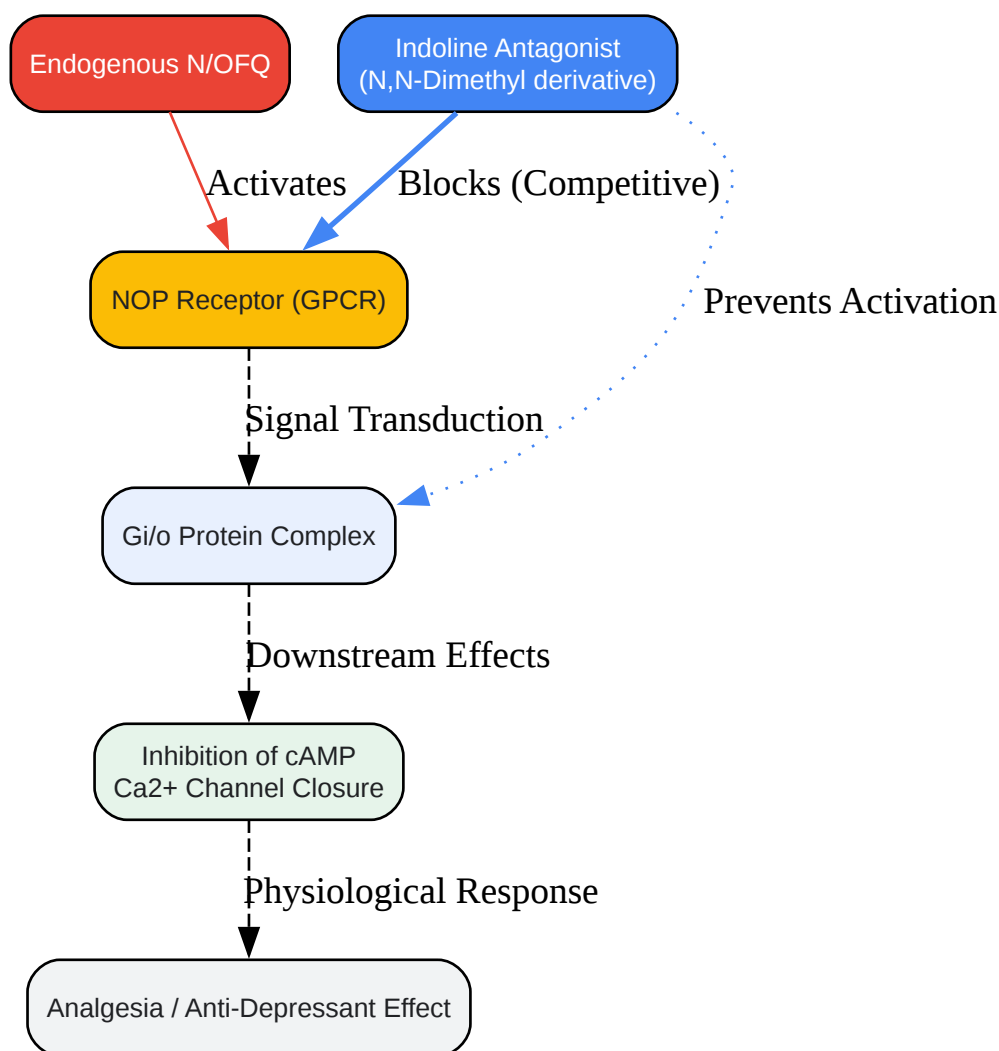
- Solubility: The indoline nitrogen () is more basic (though still an amide in this scaffold) and the ring is less lipophilic than the fully aromatic indole, improving aqueous solubility ().
- Vector: The N1-C2 bond angle in indoline allows for a "bent" conformation that fits the GPCR transmembrane domain better than the planar indole.

Mechanism of Action: NOP Receptor Antagonism

The N,N-dimethyl-indolin-2-carboxamide derivatives function as competitive antagonists at the NOP receptor. They block the binding of the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), thereby preventing the activation of the

signaling cascade.

Signaling Pathway Blockade



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Caption: Mechanism of competitive antagonism at the NOP receptor.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and validation of these derivatives.

Synthesis of 1-(Substituted)-N,N-Dimethyl-indolin-2-carboxamide

This protocol utilizes a "Tail-Last" approach, establishing the amide anchor first.

Reagents:

- (S)-Indoline-2-carboxylic acid
- Dimethylamine hydrochloride^[2]
- Coupling Agents: EDC·HCl, HOBt (or HATU)
- Base: DIPEA (Diisopropylethylamine)
- Solvent: DMF or DCM

Step-by-Step Workflow:

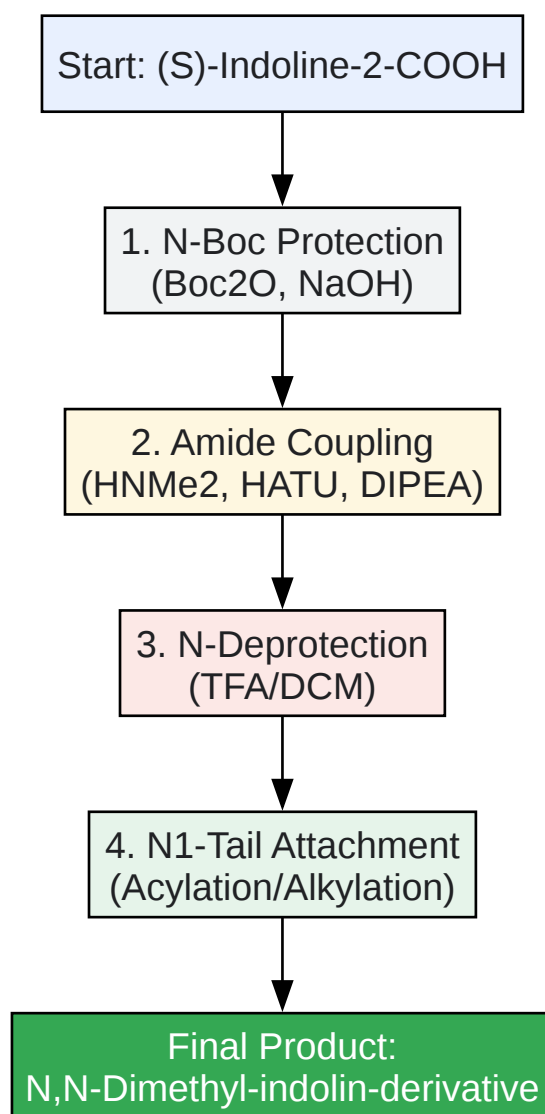
- Protection (Optional but Recommended): Protect N1 with Boc anhydride if starting with free acid to prevent self-coupling.
 - (S)-Indoline-2-carboxylic acid +
N-Boc-(S)-Indoline-2-COOH
- Amide Coupling (The Anchor):
 - Dissolve N-Boc-acid in DMF. Add DIPEA (3 eq).
 - Add HATU (1.1 eq) and stir for 15 min.
 - Add Dimethylamine HCl (1.2 eq). Stir at RT for 4-6h.
 - Result: N-Boc-N,N-dimethyl-indolin-2-carboxamide.
- Deprotection:
 - Treat with TFA/DCM (1:1) for 1h. Evaporate to dryness.
 - Result: N,N-dimethyl-indolin-2-carboxamide (free amine salt).
- N1-Functionalization (The Tail):

- React the free amine with the appropriate linker (e.g., N-Boc-alanine) using standard coupling (EDC/HOBt).
- Perform final deprotection and functionalization of the distal amine.

Functional Assay: Binding

This assay validates the antagonist activity by measuring the inhibition of G-protein activation.

- Cell Line: CHO cells stably expressing hNOP.
- Tracer:
(0.1 nM).
- Agonist: Nociceptin (N/OFQ) at
concentration.
- Protocol:
 - Incubate membranes with test compound (indoline derivative) for 30 min.
 - Add Agonist and Tracer. Incubate 60 min at 30°C.
 - Filter through GF/B filters.
 - Data Analysis: Calculate
based on the reduction of Agonist-induced binding.
(antagonist constant) is derived using the Cheng-Prusoff equation.



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Caption: Synthetic route for N,N-dimethyl-indolin-2-carboxamide derivatives.

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